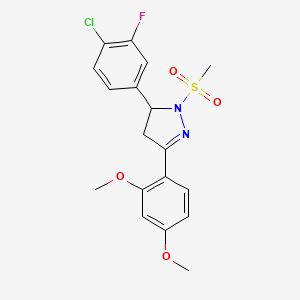

5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole

描述

属性

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-5-(2,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O4S/c1-25-12-5-6-13(18(9-12)26-2)16-10-17(22(21-16)27(3,23)24)11-4-7-14(19)15(20)8-11/h4-9,17H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHGUXFXHKOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)Cl)F)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by:

- Aromatic Rings : A 4-chloro-3-fluorophenyl ring and a 2,4-dimethoxyphenyl ring.

- Methanesulfonyl Group : Enhances solubility and biological activity.

- Dihydro-Pyrazole Framework : Provides a scaffold for biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound have been explored in several studies:

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| MDA-MB-231 | 17.82 | Synergistic effect with doxorubicin |

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

In addition to anticancer effects, some studies have reported antimicrobial activity against various pathogens. The structure of the compound suggests potential interactions with microbial enzymes or cell membranes.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) on the phenyl rings enhances lipophilicity and potentially increases binding affinity to biological targets.

- Methanesulfonyl Group : This group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.

Case Studies

-

Study on Antitumor Activity :

A study evaluated the efficacy of this pyrazole derivative in combination with doxorubicin in breast cancer models. Results indicated a significant increase in apoptosis rates compared to doxorubicin alone. -

Evaluation of Anti-inflammatory Effects :

Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that compounds with similar structures effectively reduced inflammation markers in vitro.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Pyrazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study tested several pyrazole derivatives for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing their overall anticancer activity .

2. Antiviral Properties

Research has indicated that pyrazole derivatives can act as antiviral agents. Novel benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid have shown effectiveness against HIV and other viral infections. These compounds were optimized for hydrophilicity and demonstrated potent inhibitory effects on viral replication . The compound under discussion may share similar mechanisms due to its structural characteristics.

3. Antimicrobial Activity

Pyrazoles have also been investigated for their antimicrobial properties. Some synthesized pyrazole carboxamides displayed notable antifungal activity against various pathogens. The ability of pyrazoles to inhibit fungal growth suggests potential applications in developing new antifungal agents .

Agricultural Science Applications

1. Pesticide Development

The unique chemical structure of 5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole may lend itself to agricultural applications as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, making them candidates for developing new crop protection agents.

Materials Science Applications

1. Polymer Chemistry

In materials science, pyrazoles are being explored for their potential use in polymer synthesis. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties. The compound's sulfonyl group may also contribute to improved solubility and processability in polymer formulations.

Data Table: Summary of Applications

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Compound 4 and 5 ()

- Structures : 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.

- Comparison :

- Both are isostructural thiazole-pyrazoline hybrids but differ in halogen substituents (Cl vs. Br).

- Crystal packing varies slightly due to halogen size, though molecular conformations remain similar .

- The target compound lacks a thiazole ring but shares the dihydropyrazole core and halogenated aryl groups.

CPMPP ()

- Structure : 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.

- Comparison :

- Substituents : CPMPP has a phenyl group instead of methanesulfonyl. DFT studies revealed a HOMO-LUMO gap of 4.46 eV, indicating moderate reactivity .

- Electronic Effects : The methanesulfonyl group in the target compound is stronger electron-withdrawing than CPMPP’s phenyl, likely reducing electron density at the pyrazole ring and altering binding interactions.

Compound 4a ()

- Structure : 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

- Methoxy groups in both compounds enhance solubility, but the target’s 2,4-dimethoxyphenyl may offer better steric flexibility than 4-methoxyphenyl.

Antimicrobial Derivatives ()

- Structure : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Activity : Demonstrated antimicrobial effects, suggesting pyrazoline-thiazole hybrids as promising scaffolds .

Antioxidant/Antihelmintic Pyrazolines ()

- Structures : 5-(substituted aryl)-3-(3,4-dimethoxyphenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazoles.

- Activity : Significant antioxidant and antihelmintic activities were observed, attributed to nitro and dimethoxy groups .

- Comparison : The target compound’s methanesulfonyl group may offer different redox properties compared to nitro groups, influencing its mechanism of action.

Physicochemical Properties

logP and Solubility ()

- Compound : 3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole.

- Properties : logP = 6.34, logSw = -6.325 .

- Comparison : The target compound’s methanesulfonyl group likely reduces logP (increasing hydrophilicity) compared to fluorophenyl substituents, improving aqueous solubility.

Crystal Packing ()

- Compounds : N-substituted pyrazolines with carbaldehyde or ketone groups.

- Comparison : The methanesulfonyl group in the target compound may introduce stronger hydrogen-bonding capacity (via sulfonyl oxygen) compared to carbonyl groups, affecting crystal lattice stability.

常见问题

Q. What are the optimal synthetic routes for preparing 5-(4-chloro-3-fluorophenyl)-3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole?

A common approach involves the cyclocondensation of (E)-chalcone derivatives with hydrazine hydrate under acidic conditions. For example, refluxing (E)-3-(substituted phenyl)-1-(halophenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours yields dihydropyrazole derivatives. Monitoring via TLC and recrystallization from ethanol or methanol improves purity . Adjusting molar ratios of hydrazine (1:2 to 1:3) and reaction time (6–12 hours) can optimize yields.

Q. How can crystallization challenges be addressed for structural characterization of this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular packing. Solvent choice (e.g., dimethyl sulfoxide or ethanol) and slow evaporation at 295 K often yield suitable crystals. For methanesulfonyl-substituted pyrazoles, ensuring anhydrous conditions minimizes hydrolysis. If crystallization fails, alternative methods like vapor diffusion or cooling gradients (2–8°C) can be employed .

Q. Which spectroscopic techniques are most reliable for verifying the compound’s purity and structure?

- NMR : H and C NMR can confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm).

- FT-IR : Stretching vibrations for C=O (1650–1700 cm) and S=O (1150–1250 cm) validate functional groups.

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model reaction pathways, such as nucleophilic attacks on the methanesulfonyl group. Transition state analysis identifies energy barriers, while Fukui indices predict electrophilic/nucleophilic sites. Integrating these with experimental data (e.g., reaction kinetics) refines catalytic conditions .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Discrepancies may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) or protein binding kinetics. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) and control for metabolic stability (e.g., liver microsome assays). Statistical meta-analysis of IC values across studies can identify outliers .

Q. How does the substitution pattern (chloro, fluoro, methoxy) influence the compound’s electronic properties?

- Electron-withdrawing groups (Cl, F) : Increase electrophilicity at the pyrazole core, enhancing reactivity in cross-coupling reactions.

- Methoxy groups : Ortho/para-directing effects stabilize intermediates in electrophilic substitution. Hammett constants (σ for Cl: 0.37, F: 0.34) and frontier molecular orbital (FMO) analysis quantify these effects .

Q. What experimental controls are critical for reproducibility in kinetic studies of this compound?

- Temperature control : Use jacketed reactors (±0.1°C accuracy) to minimize thermal degradation.

- Oxygen exclusion : Schlenk lines or gloveboxes prevent oxidation of dihydropyrazole to pyrazole.

- Internal standards : Deuterated analogs (e.g., d-methanesulfonyl) normalize LC-MS/MS data .

Methodological Challenges & Troubleshooting

Q. How can low yields in multi-step syntheses be mitigated?

- Step 1 (Chalcone formation) : Optimize Claisen-Schmidt condensation using NaOH/EtOH (70°C, 4 hours) with molecular sieves to remove water.

- Step 2 (Cyclization) : Replace glacial acetic acid with HCl/EtOH to reduce ester hydrolysis.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates before final cyclization .

Q. What are the implications of polymorphism in pharmacological profiling?

Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit varying solubility and bioavailability. Use powder X-ray diffraction (PXRD) and DSC to identify forms. For in vivo studies, standardize crystallization conditions (e.g., solvent-antisolvent ratios) to ensure batch consistency .

Q. How can regioselectivity issues in functionalization reactions be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。